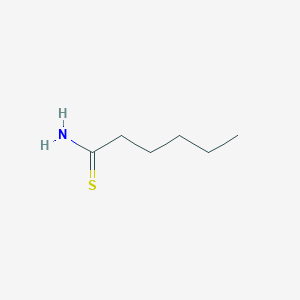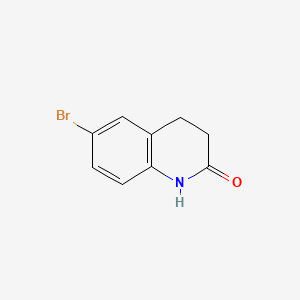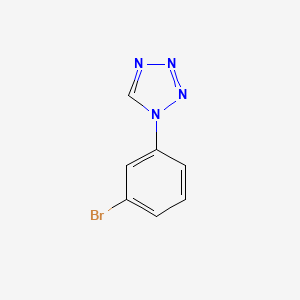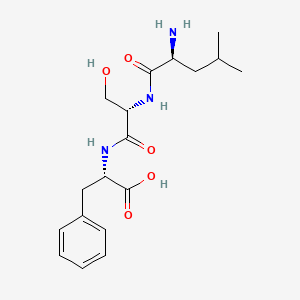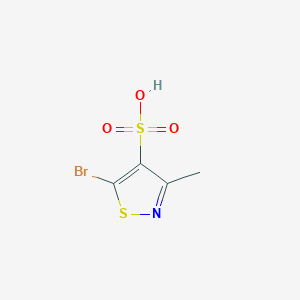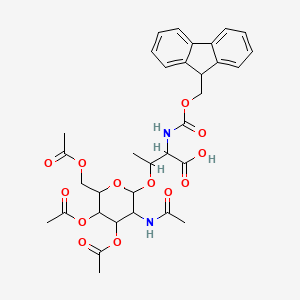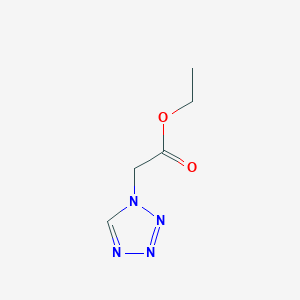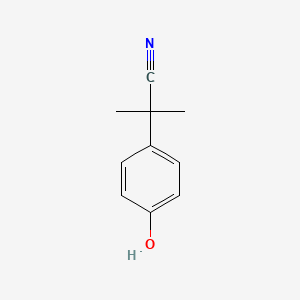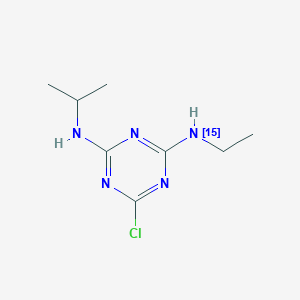
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
概要
説明
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.
科学的研究の応用
Medicinal Chemistry
Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is also a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .
Antifungal Applications
Benzoxaboroles have been widely applied as antifungal agents . For instance, the compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has been discovered for the potential treatment of Onychomycosis .
Antibacterial Applications
Benzoxaboroles have also been used as antibacterial agents . They have been found to inhibit synthetases, which are essential for bacterial growth .
Antiviral Applications
Benzoxaboroles have shown potential as antiviral agents . They have been used in the synthesis of novel benzoxaborole anti-inflammatory agents (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis .
Anti-parasite Applications
Benzoxaboroles have been applied as anti-parasite agents . For example, chalcone-benzoxaborole hybrid molecules have been developed as potent antitrypanosomal agents .
Anti-inflammatory Applications
Benzoxaboroles have been used as anti-inflammatory agents . They have been used in the design and synthesis of boron-containing PDE4 inhibitors for potential dermatologic anti-inflammatory application .
Molecular Recognition
Benzoxaboroles can bind hydroxyl compounds and thus can be applied as molecular receptors for sugars and glycoconjugates .
Organic Synthesis
Benzoxaboroles are used as building blocks and protecting groups in organic synthesis . They have exceptional properties and wide applications .
特性
IUPAC Name |
1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBZHBKJDEYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474361 | |
| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
CAS RN |
174671-92-2 | |
| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




